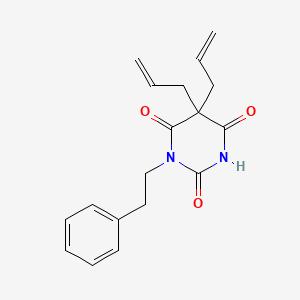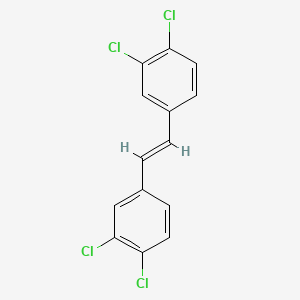
1,1'-Imidazolidine-1,3-diyldioctadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Imidazolidine-1,3-diyldioctadecan-1-one is a compound belonging to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. Imidazolidinones are widely found in pharmaceuticals, natural products, and other biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidinones typically involves the incorporation of a carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, or aziridine ring expansion . For 1,1’-Imidazolidine-1,3-diyldioctadecan-1-one, a common synthetic route involves the reaction of octadecanoyl chloride with imidazolidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of imidazolidinones often employs catalytic methods to enhance yield and selectivity. For instance, the use of palladium-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas has been reported to achieve high yields and excellent enantioselectivities under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Imidazolidine-1,3-diyldioctadecan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to imidazolidinones and imidazolones in the presence of copper and air.
Reduction: Reduction of the carbonyl group to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Copper and air.
Reduction: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products
Oxidation: Imidazolidinones and imidazolones.
Reduction: Corresponding alcohols.
Substitution: Substituted imidazolidinones.
Wissenschaftliche Forschungsanwendungen
1,1’-Imidazolidine-1,3-diyldioctadecan-1-one has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,1’-Imidazolidine-1,3-diyldioctadecan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Imidazolidine-1,3-diylbis(methylene)]bis(1H-benzotriazole)
- 1,1’-Imidazolidine-1,3-diylbisoctadec-9-en-1-one
Uniqueness
1,1’-Imidazolidine-1,3-diyldioctadecan-1-one is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long alkyl chain contributes to its hydrophobic nature, making it suitable for applications in materials science and polymer production .
Eigenschaften
CAS-Nummer |
32634-13-2 |
|---|---|
Molekularformel |
C39H76N2O2 |
Molekulargewicht |
605.0 g/mol |
IUPAC-Name |
1-(3-octadecanoylimidazolidin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C39H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(42)40-35-36-41(37-40)39(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI-Schlüssel |
IRFQDDXRKSCIRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
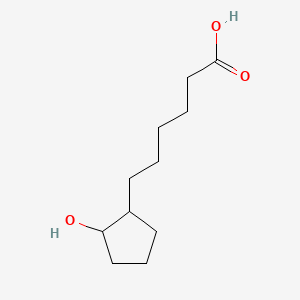
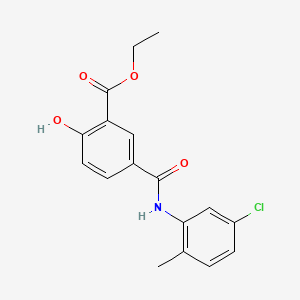
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)

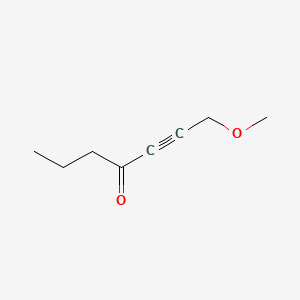


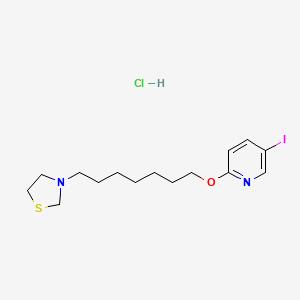
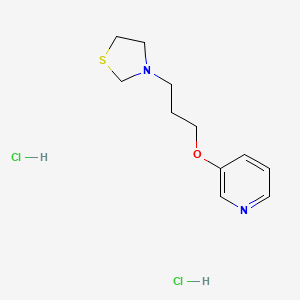

![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
